2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine is a benzimidazole derivative characterized by a sulfanyl (-S-) group at the 2-position of the benzimidazole ring and an N,N-diethyl ethanamine moiety. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The sulfanyl group enhances molecular interactions through hydrogen bonding and thiol-mediated redox activity, while the diethylamino group contributes to basicity and solubility, particularly in acidic environments .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-3-16(4-2)9-10-17-13-14-11-7-5-6-8-12(11)15-13/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJJDNQWZCDSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180012 | |
| Record name | Benzimidazole, 2-((2-(diethylamino)ethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-81-7 | |
| Record name | 2-(1H-Benzimidazol-2-ylthio)-N,N-diethylethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine,N-diethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzimidazole, 2-((2-(diethylamino)ethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-BENZIMIDAZOL-2-YLTHIO)-N,N-DIETHYLETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAM2K6Z379 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine typically involves the reaction of 1H-benzimidazole-2-thiol with N,N-diethylethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, providing antioxidant benefits .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
Etazene (ETZ) : 2-[2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine ().
- GMC1: 2-(1H-Benzimidazol-2-ylsulfanyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide (). Key Difference: An acetamide-linked methoxyphenyl group replaces the diethylaminoethyl chain. Impact: GMC1 inhibits androgen receptor function, suggesting the acetamide group enhances target specificity compared to the diethylamine’s basicity .
Heterocycle Replacements
- 2-(Acridin-9-ylthio)-N,N-diethylethanamine ():
- Key Difference : Acridine replaces benzimidazole.
- Impact : Acridine’s planar structure intercalates DNA, whereas benzimidazole’s fused rings favor enzyme inhibition.
Functional Group Modifications
- 2-(Benzylsulfanyl)-N,N-diethylethanamine (): Key Difference: Benzyl group replaces benzimidazole. Impact: Loss of the heterocycle reduces bioactivity complexity, making it a minor impurity in pharmaceuticals like tiamulin .
Physicochemical Properties
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, drawing on various studies and findings to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a benzimidazole core linked to a sulfanyl group and a diethylamino moiety. The synthesis typically involves reactions that introduce the benzimidazole structure followed by modifications to attach the sulfanyl and diethylamino groups. Various synthetic routes have been explored in literature, often focusing on optimizing yield and purity.
Biological Activity Overview
The biological activities of benzimidazole derivatives are extensive, with significant implications in pharmacology. The following sections detail specific activities associated with 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine .
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial properties . Studies have indicated that compounds with similar structures exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, metal complexes derived from benzimidazole have demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MIC) reported in the range of 10-50 µg/mL against these pathogens .
Antitumor Activity
Research has highlighted the antitumor potential of benzimidazole derivatives. In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain benzimidazole compounds can inhibit cell proliferation effectively. For instance, compounds derived from similar frameworks showed IC50 values as low as 0.85 µM in 3D culture assays . The mechanisms often involve interference with DNA binding and disruption of cellular processes critical for tumor growth.
Anti-inflammatory Effects
Benzimidazole derivatives have also been explored for their anti-inflammatory properties . Compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several studies have investigated the biological activity of benzimidazole derivatives:
- Antitumor Study : A study evaluated a series of benzimidazole derivatives for their cytotoxic effects on lung cancer cell lines using MTS assays. The results indicated that some compounds exhibited significant cytotoxicity with IC50 values ranging from 2 to 10 µM across different cell lines .
- Antimicrobial Evaluation : Another study focused on synthesizing metal complexes of benzimidazole derivatives and testing their antimicrobial efficacy using serial dilution methods. The complexes showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of benzimidazole derivatives revealed that certain compounds could effectively inhibit COX-1 and COX-2 activity, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 25 |
| Compound B | S. aureus | 15 |
| Compound C | C. albicans | 30 |
Antitumor Activity Against Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | A549 | 4.01 ± 0.95 |
| Compound Y | HCC827 | 5.13 ± 0.97 |
| Compound Z | NCI-H358 | 0.85 ± 0.05 |
Q & A
Q. What are the standard synthetic methodologies for 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine?
The synthesis typically involves coupling a benzimidazole-thiol derivative with a diethylamine-containing electrophile. Key steps include:
- Reagent selection : Use of 2-mercaptobenzimidazole and a halogenated N,N-diethylethanamine derivative (e.g., chloro- or bromo-substituted) as precursors.
- Reaction conditions : Reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to facilitate nucleophilic substitution .
- Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate the product .
Q. How can researchers confirm the structural integrity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the benzimidazole core (δ 7.0–8.5 ppm for aromatic protons) and the diethylamine group (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.5 ppm for N–CH₂) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ calculations .
- Solubility and stability : Kinetic solubility studies in PBS or DMOS to guide formulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading to identify optimal parameters .
- Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to avoid over-reaction or side products .
- Scale-up considerations : Transition from batch to continuous flow reactors to maintain consistency and reduce exothermic risks .
Q. How do structural modifications influence biological activity?
- Substituent effects : Compare analogs with varying aryl/alkyl groups on the benzimidazole or amine moiety. For example:
- Electron-withdrawing groups (e.g., Cl) may enhance antimicrobial activity but reduce solubility .
- Bulky substituents on the diethylamine group could alter receptor binding in anticancer assays .
- Computational modeling : Use molecular docking (e.g., AutoDock) to predict interactions with target proteins like kinases or microbial enzymes .
Q. How should researchers resolve contradictions in biological activity data?
- Purity validation : Re-test compounds after rigorous purification (e.g., preparative HPLC) to rule out impurity-driven effects .
- Assay standardization : Validate protocols across multiple cell lines or microbial strains to account for biological variability .
- Stereochemical analysis : Investigate enantiomeric impacts using chiral chromatography or asymmetric synthesis .
Q. What advanced techniques elucidate interaction mechanisms with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins like DNA gyrase or tubulin .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- X-ray crystallography : Resolve co-crystal structures to identify critical binding motifs (e.g., hydrogen bonds with the sulfanyl group) .
Q. What challenges arise during scale-up, and how are they addressed?
- Purification bottlenecks : Replace column chromatography with liquid-liquid extraction or crystallization for cost-effective scaling .
- Thermal hazards : Implement jacketed reactors with precise temperature control to manage exothermic steps .
- Regulatory compliance : Document impurity profiles (ICH guidelines) and establish stability protocols for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
